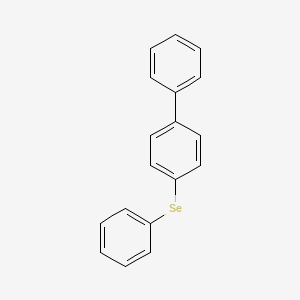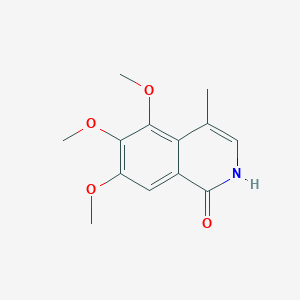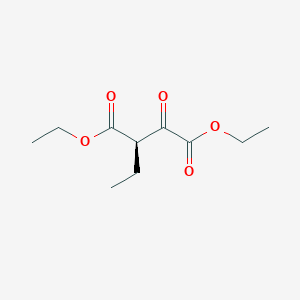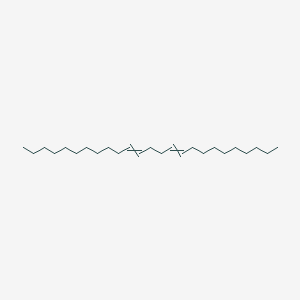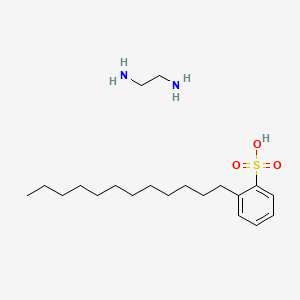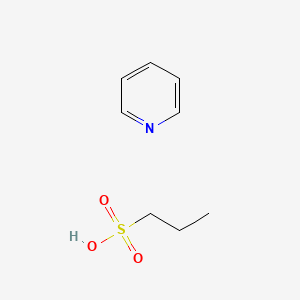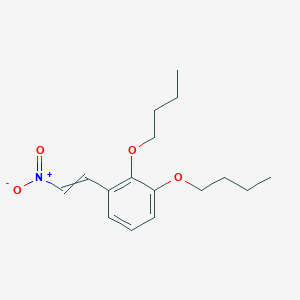
1,2-Dibutoxy-3-(2-nitroethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibutoxy-3-(2-nitroethenyl)benzene is an organic compound with the molecular formula C14H21NO4 It is a derivative of benzene, featuring two butoxy groups and a nitroethenyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibutoxy-3-(2-nitroethenyl)benzene typically involves the nitration of a precursor compound followed by the introduction of butoxy groups. One common method involves the reaction of 1,2-dibutoxybenzene with nitroethene under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibutoxy-3-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is often a nitrobenzene derivative.
Reduction: The major product is an amine derivative of the original compound.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the butoxy groups with other functional groups.
Aplicaciones Científicas De Investigación
1,2-Dibutoxy-3-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of nitro compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dibutoxy-3-(2-nitroethenyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the butoxy groups can influence the compound’s solubility and reactivity. The pathways involved may include electron transfer processes and nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethoxy-3-(2-nitroethenyl)benzene: Similar structure but with methoxy groups instead of butoxy groups.
1,2-Dibutoxybenzene: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
3-Nitro-1,2-dibutoxybenzene: Similar but with the nitro group directly attached to the benzene ring.
Uniqueness
1,2-Dibutoxy-3-(2-nitroethenyl)benzene is unique due to the presence of both butoxy and nitroethenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these functional groups.
Propiedades
Número CAS |
65713-33-9 |
|---|---|
Fórmula molecular |
C16H23NO4 |
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
1,2-dibutoxy-3-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C16H23NO4/c1-3-5-12-20-15-9-7-8-14(10-11-17(18)19)16(15)21-13-6-4-2/h7-11H,3-6,12-13H2,1-2H3 |
Clave InChI |
AKOPGWFMMKKZQH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC(=C1OCCCC)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


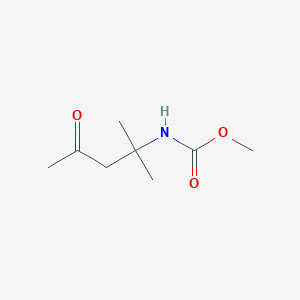
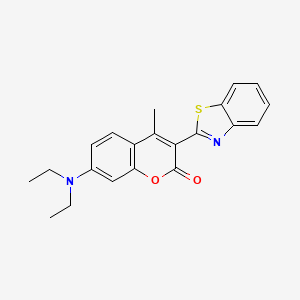
![4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14479869.png)
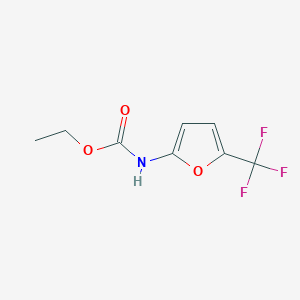

![N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14479886.png)
